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molecular formula C10H7NO B1337463 Isoquinoline-4-carbaldehyde CAS No. 22960-16-3

Isoquinoline-4-carbaldehyde

Cat. No. B1337463
M. Wt: 157.17 g/mol
InChI Key: RNQQJLYJLDQGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04584379

Procedure details

n-Butyllithium in n-hexane (90 ml, 2.4 M) was added at room temperature to a mixture of 500 ml of anhydrous ether and 500 ml of tetrahydrofuran under nitrogen. The solution was cooled to -68° C. and there was added 20.8 g of 4-bromoisoquinoline portionwise over a period of 30 minutes while maintaining the temperature at about -67° C. When addition was complete, the dark brown solution was stirred at -68° C. for 30 minutes. Then, a solution of 73 g of dimethylformamide in 150 ml of tetrahydrofuran at -68° C. was added all at once. The temperature rose to -57° C. and the reaction turned lighter brown. The mixture was stirred in dry ice for 15 minutes and then 100 ml of chilled ethanol was added over a period of 5 minutes. This was followed by the addition of 100 ml of saturated ammonium chloride solution and then 100 ml of saturated aqueous sodium chloride solution. The solution was then warmed to room temperature, the layers separated and the aqueous layer was washed once with ether. The organic layers were combined and dried over sodium sulfate and the solvent was evaporated. The resulting orange-brown oil was then dried. The residue was recrystallized from ethanol to give 4-isoquinolinecarboxaldehyde melting at about 104°-105° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9][CH:8]=1.[Cl-].[NH4+].[Cl-].[Na+].[O:21]1CCC[CH2:22]1>CCCCCC.C(=O)=O.C(O)C.CN(C)C=O.CCOCC>[CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([CH:22]=[O:21])=[CH:8][N:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
73 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-68 °C
Stirring
Type
CUSTOM
Details
the dark brown solution was stirred at -68° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about -67° C
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
rose to -57° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the aqueous layer was washed once with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting orange-brown oil was then dried
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=NC=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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